Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate
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Overview
Description
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate is a chemical compound with the molecular formula C7H7N5O2 and a molecular weight of 193.16 g/mol . This compound is part of the pyrazolo[1,5-a][1,3,5]triazine family, which is known for its diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate typically involves the reaction of appropriate pyrazole and triazine derivatives under controlled conditions. One common method includes the condensation of 4-aminopyrazole with a triazine derivative in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a][1,3,5]triazine derivatives.
Scientific Research Applications
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a][1,3,5]triazine family:
Pyrazolo[1,5-a][1,3,5]triazine-7-carboxylate: Lacks the methyl and amino groups, resulting in different chemical properties and reactivity.
Methylpyrazolo[1,5-a][1,3,5]triazine-7-carboxylate: Lacks the amino group, affecting its biological activity.
4-Aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate: Lacks the methyl group, influencing its solubility and reactivity.
The presence of both the methyl and amino groups in this compound makes it unique and versatile for various applications .
Properties
Molecular Formula |
C7H7N5O2 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate |
InChI |
InChI=1S/C7H7N5O2/c1-14-6(13)4-2-5-9-3-10-7(8)12(5)11-4/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
AGAQNBYCQXLVCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2C(=C1)N=CN=C2N |
Origin of Product |
United States |
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